molecular formula C6H8N4OS B14584012 2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide CAS No. 61445-72-5

2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14584012
CAS No.: 61445-72-5
M. Wt: 184.22 g/mol
InChI Key: FBURXUPKDHFWML-UHFFFAOYSA-N
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Description

Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- typically involves the reaction of 4-amino-2-chloropyrimidine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea moiety, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation or viral replication, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-[(4-amino-2-pyrimidinyl)thio]- is unique due to its combined pyrimidine and thioacetamide functionalities, which confer distinct pharmacological properties not observed in simpler analogs .

Properties

CAS No.

61445-72-5

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

2-(4-aminopyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C6H8N4OS/c7-4-1-2-9-6(10-4)12-3-5(8)11/h1-2H,3H2,(H2,8,11)(H2,7,9,10)

InChI Key

FBURXUPKDHFWML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)SCC(=O)N

Origin of Product

United States

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